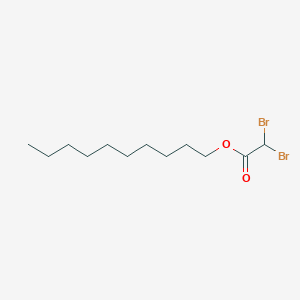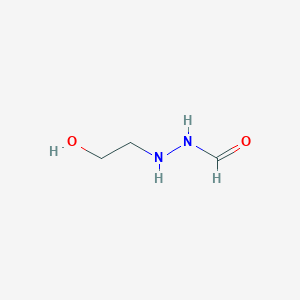
N'-(2-Hydroxyethyl)formohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Hydroxyethyl)formohydrazide is a chemical compound with the molecular formula C3H8N2O2 It is a derivative of formohydrazide, where a hydroxyethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(2-Hydroxyethyl)formohydrazide can be synthesized through the reaction of formohydrazide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water and is carried out at a temperature range of 50-70°C. The reaction yields N’-(2-Hydroxyethyl)formohydrazide as the primary product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Hydroxyethyl)formohydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Hydroxyethyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(2-Hydroxyethyl)formohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides depending on the reagents used.
Aplicaciones Científicas De Investigación
N’-(2-Hydroxyethyl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-(2-Hydroxyethyl)formohydrazide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Formohydrazide: The parent compound of N’-(2-Hydroxyethyl)formohydrazide.
Acetyl hydrazine: A similar compound with an acetyl group instead of a hydroxyethyl group.
Benzoyl hydrazine: Contains a benzoyl group attached to the hydrazine moiety.
Uniqueness
N’-(2-Hydroxyethyl)formohydrazide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60098-99-9 |
|---|---|
Fórmula molecular |
C3H8N2O2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
N-(2-hydroxyethylamino)formamide |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-5-3-7/h3-4,6H,1-2H2,(H,5,7) |
Clave InChI |
XBMPZLNHQPUKFE-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
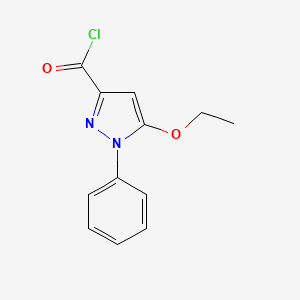

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)

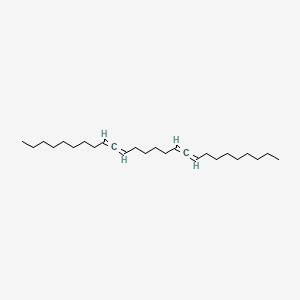
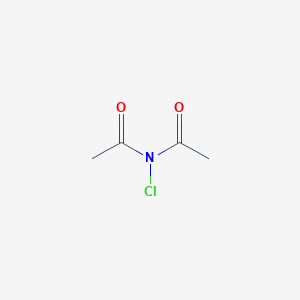

![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

